![molecular formula C14H16ClNO4 B6646386 4-[[2-(4-Chlorophenyl)acetyl]amino]oxane-4-carboxylic acid](/img/structure/B6646386.png)
4-[[2-(4-Chlorophenyl)acetyl]amino]oxane-4-carboxylic acid
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Overview
Description
4-[[2-(4-Chlorophenyl)acetyl]amino]oxane-4-carboxylic acid, also known as clopidogrel, is a widely used antiplatelet medication that is commonly prescribed to prevent heart attacks and strokes. It works by inhibiting the formation of blood clots, which can lead to serious cardiovascular events. In
Mechanism of Action
Clopidogrel works by irreversibly inhibiting the P2Y12 receptor on platelets, which prevents the activation of the glycoprotein IIb/IIIa complex and the subsequent aggregation of platelets. This leads to a reduction in the formation of blood clots.
Biochemical and Physiological Effects:
Clopidogrel has been shown to have a number of biochemical and physiological effects. It reduces platelet activation and aggregation, which leads to a reduction in the formation of blood clots. It also reduces inflammation and oxidative stress, which can contribute to the development of cardiovascular disease.
Advantages and Limitations for Lab Experiments
Clopidogrel has a number of advantages and limitations for lab experiments. It is a well-established antiplatelet medication that has been extensively studied in clinical trials. It is also relatively easy to administer and has a well-defined mechanism of action. However, it can be difficult to study the effects of 4-[[2-(4-Chlorophenyl)acetyl]amino]oxane-4-carboxylic acid in vitro, as it requires the use of platelet-rich plasma or whole blood.
Future Directions
There are a number of future directions for the study of 4-[[2-(4-Chlorophenyl)acetyl]amino]oxane-4-carboxylic acid. One area of research is the identification of biomarkers that can be used to predict the response to 4-[[2-(4-Chlorophenyl)acetyl]amino]oxane-4-carboxylic acid. Another area of research is the development of new antiplatelet medications that can be used in combination with 4-[[2-(4-Chlorophenyl)acetyl]amino]oxane-4-carboxylic acid to further reduce the risk of cardiovascular events. Additionally, there is ongoing research into the use of 4-[[2-(4-Chlorophenyl)acetyl]amino]oxane-4-carboxylic acid in the treatment of other conditions, such as cancer and Alzheimer's disease.
Conclusion:
Clopidogrel is a widely used antiplatelet medication that is effective in reducing the risk of cardiovascular events. It works by irreversibly inhibiting the P2Y12 receptor on platelets, which prevents the activation of the glycoprotein IIb/IIIa complex and the subsequent aggregation of platelets. It has a number of advantages and limitations for lab experiments and there are a number of future directions for research in this area.
Synthesis Methods
Clopidogrel is synthesized through a multistep process that involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate to form 2-(2-chlorophenyl)-2-oxoethyl acetate. This compound is then reacted with ammonia to form 2-(2-chlorophenyl)-2-oxoethylamide. The amide is then reacted with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5(4H)-acetic acid to form 4-[[2-(4-Chlorophenyl)acetyl]amino]oxane-4-carboxylic acid.
Scientific Research Applications
Clopidogrel has been extensively studied for its ability to prevent blood clots and reduce the risk of cardiovascular events. It has been shown to be effective in reducing the incidence of heart attack, stroke, and death in patients with acute coronary syndrome. Additionally, it has been used in the treatment of peripheral arterial disease and in the prevention of stent thrombosis.
properties
IUPAC Name |
4-[[2-(4-chlorophenyl)acetyl]amino]oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4/c15-11-3-1-10(2-4-11)9-12(17)16-14(13(18)19)5-7-20-8-6-14/h1-4H,5-9H2,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOKOJYOJHLDSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(=O)O)NC(=O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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